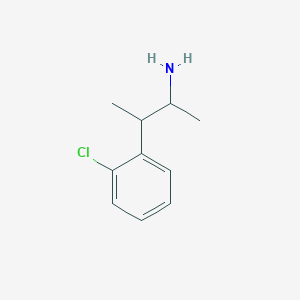

3-(2-Chlorophenyl)butan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

3-(2-chlorophenyl)butan-2-amine |

InChI |

InChI=1S/C10H14ClN/c1-7(8(2)12)9-5-3-4-6-10(9)11/h3-8H,12H2,1-2H3 |

InChI Key |

XRTIATLANYZUMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)C(C)N |

Origin of Product |

United States |

The Substituted Butanamine Scaffold: a Cornerstone in Advanced Organic Synthesis

The butanamine framework, a four-carbon chain bearing an amino group, is a fundamental building block in organic chemistry. When this simple structure is augmented with various substituents, it gives rise to a diverse class of molecules with a wide array of chemical properties and potential applications. The strategic placement of different functional groups on the butanamine backbone can profoundly influence the molecule's reactivity, conformation, and biological activity.

Substituted butanamines are integral to the development of new pharmaceuticals and agrochemicals. The presence of an amine group, a common feature in many biologically active molecules, allows for interactions with biological targets such as enzymes and receptors. drugdiscoverytrends.com The nature and position of other substituents, such as the 2-chlorophenyl group in the titular compound, further modulate these interactions, offering a pathway to fine-tune the molecule's pharmacological profile. The versatility of the butanamine scaffold lies in its capacity to be readily modified, enabling chemists to systematically explore structure-activity relationships and design molecules with desired properties. This makes the substituted butanamine scaffold a valuable tool in the quest for new and improved chemical entities.

Advanced Synthetic Methodologies for 3 2 Chlorophenyl Butan 2 Amine

Strategic Approaches for Carbon-Carbon Bond Formation

The construction of the 3-(2-chlorophenyl)butan-2-amine backbone relies on the formation of a key carbon-carbon bond. Various classical and modern synthetic reactions can be employed to achieve this, each with its own set of advantages and substrate scope considerations.

Reductive Amination Pathways Utilizing Chlorophenyl Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines. organic-chemistry.org This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, a suitable precursor would be 3-(2-chlorophenyl)-2-butanone. The reaction would proceed via the formation of an imine intermediate, which is then reduced to the final amine product.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org The choice of reducing agent is crucial and depends on the specific substrate and desired reaction conditions. For instance, a metal-free reductive amination protocol using a pinacol-derived chlorohydrosilane/pyridine system has been described for the preparation of related aminoalkylphenols, demonstrating high functional group tolerance. nih.gov

| Precursor | Reagents | Product | Key Features |

| 3-(2-chlorophenyl)-2-butanone | Ammonia (B1221849), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | This compound | One-pot procedure, versatile, various reducing agents applicable. organic-chemistry.orglibretexts.org |

Condensation Reactions with Chlorophenyl Aldehydes and Amine Derivatives

Condensation reactions provide another strategic route to the carbon skeleton of this compound. A pertinent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. In a potential synthetic route, 2-chlorobenzaldehyde (B119727) could be condensed with a nitroalkane, such as nitropropane, in the presence of a base. researchgate.net This would be followed by reduction of the resulting nitroalkene to yield the target amine.

The initial condensation step forms a new carbon-carbon bond, and the subsequent reduction of the nitro group introduces the amine functionality. This two-step process allows for a modular approach to the synthesis.

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| 2-Chlorobenzaldehyde | Nitropropane | 1-(2-Chlorophenyl)-2-nitro-1-butene | This compound |

Multi-component Reaction Architectures for Amine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. frontiersin.org The Strecker reaction, the first described MCR, synthesizes α-amino nitriles from an aldehyde, an amine, and cyanide. nih.gov While not a direct route to this compound, variations of MCRs, such as the Mannich reaction or the Ugi reaction, can be envisioned for the synthesis of related secondary amines. nih.gov

For instance, a visible-light-mediated three-component reaction for the synthesis of secondary amines has been reported, involving the reaction of benzaldehydes, anilines, and unactivated alkyl iodides catalyzed by Mn₂(CO)₁₀. rsc.orgrsc.org Such a strategy could potentially be adapted for the synthesis of the target compound.

Grignard-Type Methodologies in Butane (B89635) Backbone Construction

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing this compound, a Grignard reagent derived from a chlorophenyl halide could be reacted with a suitable electrophile. For example, 2-chlorophenylmagnesium bromide could be added to a derivative of 2-butanone (B6335102) to construct the desired carbon skeleton. sciencemadness.orgtardigrade.in

The reaction of a Grignard reagent with a ketone is a classic method for the synthesis of tertiary alcohols. libretexts.org To obtain the secondary amine, a modified approach would be necessary, possibly involving a protected amine functionality or a subsequent conversion of a different functional group.

| Grignard Reagent | Electrophile | Intermediate Adduct |

| 2-Chlorophenylmagnesium bromide | 2-Butanone derivative | Magnesium alkoxide of 2-(2-chlorophenyl)-2-butanol derivative |

Meerwein Reaction in Related Aryl-Coupling Processes

The Meerwein arylation is a radical reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene. wikipedia.org This reaction can be used to form a carbon-carbon bond between an aryl group and an alkyl chain. For the synthesis of a precursor to this compound, a 2-chlorobenzenediazonium (B96021) salt could be reacted with an alkene like crotonic acid or a derivative. wikipedia.orgnih.gov

The initial product of the Meerwein arylation would likely be a functionalized alkene, which would then require further transformations, such as reduction and functional group interconversion, to arrive at the final secondary amine. Recent developments have focused on metal-free versions of this reaction. nih.govresearchgate.net

Functional Group Introduction and Modification of the Amine Moiety

The introduction and modification of the amine group are critical steps in the synthesis of this compound. The amino group is a key functional group that imparts basicity and nucleophilicity to the molecule. solubilityofthings.comchemistrytalk.org

The synthesis of amines can be achieved through various methods, including the reduction of nitro compounds, nitriles, or amides. libretexts.orgsolubilityofthings.com For instance, if a synthetic route proceeds through a nitrile intermediate, it can be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Targeted Alkylation of Amines with Chlorophenyl-Substituted Intermediates

Targeted alkylation strategies represent a direct approach to forming the crucial C-N bond. These methods typically involve the reaction of an amine source with a suitable electrophilic intermediate containing the 2-chlorophenyl moiety.

A foundational approach involves the alkylation of an amine with a pre-functionalized chlorophenyl-containing molecule. For instance, a synthetic route could be designed around the reaction of 2-chloroaniline (B154045) with a suitable electrophile to build the desired butane chain. mdpi.com More advanced and streamlined methods, however, seek to avoid multiple steps by employing novel activation techniques.

A recent deoxygenative photochemical alkylation strategy offers a modern pathway for creating α-branched secondary amines from readily available secondary amides. nih.gov This method proceeds in two phases: a deoxygenative event to generate an N-alkyl iminium ion, followed by a photochemical radical alkylation. nih.gov This approach demonstrates high functional group tolerance and has been successfully applied to the late-stage modification of complex molecules. nih.gov The process can be scaled efficiently using continuous-flow technology, highlighting its potential for industrial application. nih.gov

Table 1: Overview of Targeted Alkylation Strategies

| Method | Description | Key Features |

|---|---|---|

| Classical Alkylation | Stepwise synthesis involving the reaction of a chlorophenyl-containing starting material with an alkylating agent. mdpi.com | Relies on traditional nucleophilic substitution reactions. |

| Deoxygenative Photochemical Alkylation | A modern, two-phase method involving triflic anhydride-mediated semi-reduction of a precursor amide to an imine, followed by photochemical radical alkylation. nih.gov | High functional group tolerance; suitable for late-stage functionalization; scalable via flow chemistry. nih.gov |

Formation of Amide Bonds and Subsequent Transformations

An alternative and highly versatile synthetic route involves the initial formation of an amide bond, followed by a reduction step to yield the target amine. This two-step process is a cornerstone of amine synthesis due to its reliability and broad applicability.

The initial step, amide bond formation, can be achieved through various methods. The most common approach involves activating a carboxylic acid with a coupling reagent to make it susceptible to nucleophilic attack by an amine. umich.edumasterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are widely used to facilitate this transformation under mild conditions. masterorganicchemistry.com Other advanced methods bypass the need for external activating agents by utilizing the rearrangement of reactive intermediates, such as nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, to construct the amide linkage. nih.gov Flow chemistry has also been employed to create amide bonds rapidly and efficiently, often suppressing side reactions like racemization. nih.gov

Once the precursor amide is synthesized, the subsequent transformation to the amine is typically accomplished via reduction. This step effectively removes the carbonyl oxygen of the amide. A variety of reducing agents and catalytic systems can be employed for this purpose, with the choice often depending on the substrate's functional group tolerance. organic-chemistry.org Metal-free protocols using a hydrosilicate species generated from tetrabutylammonium (B224687) difluorotriphenylsilicate and a silane (B1218182) have been developed for an efficient and operationally simple conversion of amides to amines. organic-chemistry.org

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Mechanism |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), EDC | Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. umich.edumasterorganicchemistry.com |

| Phosphonium Salts | BOP-Cl | Activates the carboxylic acid for coupling. |

| Uronium Salts | HATU, HAPyU | Forms active esters that readily react with amines. |

| Anhydrides | 2-Propanephosphonic acid anhydride (B1165640) (PPAA) | A trimeric reagent used for solution-phase synthesis and cyclizations. umich.edu |

Biocatalytic Synthesis of Chiral Butanamines

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, providing exceptional stereoselectivity under mild conditions. researchgate.netmdpi.com Enzymes, particularly engineered dehydrogenases and transaminases, are at the forefront of producing enantiopure chiral amines. nih.govworktribe.com

Amine Dehydrogenase (AmDH) Mediated Reductive Amination for Stereoselective Production

Amine dehydrogenases (AmDHs) have emerged as highly efficient biocatalysts for the asymmetric synthesis of α-chiral amines from prochiral ketones. nih.govrsc.org This process, known as reductive amination, involves the direct conversion of a ketone to an amine using ammonia as the nitrogen source. nih.gov The reaction is dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), which provides the reducing equivalents. nih.gov

For the synthesis of a specific enantiomer of this compound, the corresponding ketone, 1-(2-chlorophenyl)butan-2-one, would serve as the substrate. The AmDH enzyme catalyzes the formation of an imine intermediate, which is then stereoselectively reduced to the chiral amine. frontiersin.org Many AmDHs exhibit excellent stereoselectivity, often producing the (R)-configured amine with over 99% enantiomeric excess (ee). nih.govrsc.org To make the process economically viable, the expensive nicotinamide cofactor is recycled in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH), which uses inexpensive formate as a sacrificial substrate. nih.govrsc.org

Enzymatic Transformations for Enantiopure Short-Chain Amine Derivatives

The synthesis of enantiopure short-chain amines, a class that includes butanamines, is a well-established application of biocatalysis. whiterose.ac.ukresearchgate.net While enzyme engineering has broadened the substrate scope of many biocatalysts, several wild-type AmDHs have demonstrated high efficiency for the synthesis of small chiral amines without the need for protein modification. whiterose.ac.ukresearchgate.net

Studies have shown that native AmDHs can produce short-chain amines like (S)-butan-2-amine with high conversion rates and excellent enantioselectivity. whiterose.ac.uk For example, the AmDH from Mycobacterium smegmatis (MsmeAmDH) has been used for the synthesis of (S)-butan-2-amine, achieving high conversion and an enantiomeric excess of 93.6%. whiterose.ac.ukresearchgate.net These enzymatic systems offer a significant advantage over some chemical methods, which can struggle to achieve high enantioselectivity for small aliphatic amines. nottingham.ac.uk

Table 3: Performance of Wild-Type Amine Dehydrogenases in Short-Chain Amine Synthesis

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| MsmeAmDH | Butan-2-one | (S)-butan-2-amine | >58 (at 150 mM) | ~92-93.6 whiterose.ac.ukresearchgate.net |

| MsmeAmDH | 1-Methoxypropan-2-one | (S)-1-methoxypropan-2-amine | Up to 97.1 | 98.1 whiterose.ac.uk |

| CfusAmDH | Various ketones | (S)-amines | Moderate to high | Moderate to high whiterose.ac.uk |

Optimization and Scale-Up Considerations in Synthetic Protocols

The transition from a laboratory-scale procedure to large-scale industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.net For the synthesis of this compound, solvent systems play a particularly crucial role.

Impact of Solvent Systems on Reaction Yield and Stereoselectivity

The choice of solvent is not merely an inert medium for the reaction but can profoundly influence both the reaction rate and its stereochemical outcome. rsc.org The solvent can affect the solubility of reactants and catalysts, the stability of transition states, and the efficiency of mass transfer in multiphase systems. researchgate.netcam.ac.uk

In the synthesis of amines, the polarity of the solvent has been shown to be a critical factor. For example, in the hydrogenation of butyronitrile (B89842) to produce butylamines, using a protic solvent like ethanol (B145695) resulted in a high yield of the primary amine (84%). researchgate.net In contrast, when non-polar solvents were used, the yield was influenced by the strength of the solvent-catalyst interaction, with yields ranging from 39% in cyclohexane (B81311) to 63% in benzene. researchgate.net Similarly, in biphasic systems, such as those used in certain amide bond formations, the choice of solvent and flow rate can determine whether the system achieves efficient mixing, which is necessary to favor the desired reaction over side reactions like hydrolysis. cam.ac.uk Therefore, systematic screening and optimization of the solvent system are essential for maximizing the yield and stereoselectivity of the target product.

Table 4: Effect of Solvent Type on n-Butylamine Synthesis via Hydrogenation

| Solvent Type | Solvent Example | Yield of n-Butylamine (%) | Observation |

|---|---|---|---|

| Protic | Ethanol | 84 | High yield of the primary amine. researchgate.net |

| Non-Polar | Benzene | 63 | Yield depends on solvent-catalyst interaction strength. researchgate.net |

| Non-Polar | Toluene | - | Yield depends on solvent-catalyst interaction strength. researchgate.net |

| Non-Polar | Cyclohexane | 39 | Yield depends on solvent-catalyst interaction strength. researchgate.net |

Temperature Regulation for Optimal Reaction Performance

Temperature is a critical parameter in the synthesis of this compound, profoundly influencing reaction kinetics, product yield, and purity. Precise temperature control is essential to navigate the delicate balance between activating the desired reaction pathway and suppressing the formation of unwanted byproducts.

In many synthetic procedures, including those for related aromatic amines, specific temperature ranges are crucial for success. For instance, in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, a related heterocyclic compound, conventional heating methods require prolonged reaction times of up to 10 hours at elevated temperatures (around 115°C) to achieve a yield of 79%. uin-malang.ac.id In contrast, microwave-assisted synthesis can accomplish the same transformation in a fraction of the time (5 minutes) with an improved yield of 87%, highlighting the impact of the heating method and associated temperature control. uin-malang.ac.id

Similarly, in the synthesis of other substituted phenylamine derivatives, temperature plays a pivotal role. For example, the synthesis of certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives involves heating the reaction mixture to 180°C and maintaining this temperature for approximately 1.5 hours to ensure the completion of the reaction. mdpi.com In catalytic hydrogenations, such as the debenzylation to form 4-methoxy-alpha-methyl-phenethylamine, the reaction temperature is typically maintained between 30°C and 120°C. google.com

The table below illustrates the impact of temperature on reaction outcomes in related amine syntheses, underscoring the necessity of fine-tuning this parameter for the synthesis of this compound.

Table 1: Effect of Temperature on Amine Synthesis

| Reaction Type | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Quinazolinone Synthesis (Conventional) | 115 | 10 hours | 79 | Prolonged heating required. uin-malang.ac.id |

| Quinazolinone Synthesis (Microwave) | Not specified | 5 minutes | 87 | Rapid, efficient heating. uin-malang.ac.id |

| Pyrrolidine-2,5-dione Synthesis | 180 | 1.5 hours | - | High temperature needed for cyclization. mdpi.com |

This table is interactive and can be sorted by column.

Catalyst Selection and Loading in Stereoselective Syntheses

In stereoselective synthesis, the catalyst orchestrates the formation of one enantiomer over the other. Common catalysts in asymmetric amine synthesis include transition metal complexes with chiral ligands. For instance, in the synthesis of a related compound, 4-methoxy-alpha-methyl-phenethylamine, a palladium on carbon (Pd/C) catalyst is employed for a hydrogenation debenzylation reaction. google.com The catalyst loading, expressed as a weight ratio of the starting material to the catalyst, is a critical variable. In the aforementioned synthesis, a weight ratio of 1:0.05 to 1:0.2 of the starting material to palladium on carbon is preferred. google.com

The efficiency of such catalytic systems is often high, allowing for the use of relatively small amounts of the catalyst. This not only reduces costs but also simplifies the purification process by minimizing catalyst residues in the final product. The selection of the appropriate catalyst and the optimization of its loading are crucial steps in developing a robust and efficient stereoselective synthesis of this compound.

Table 2: Catalyst Systems in Stereoselective Amine Synthesis

| Catalyst | Ligand | Substrate to Catalyst Ratio | Enantiomeric Excess (ee) | Reference |

|---|

This table is interactive and can be sorted by column.

Principles of Atom Economy and Green Chemistry in Amine Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maejcmpr.com Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.com

In the context of synthesizing this compound, applying green chemistry principles involves several strategies:

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, or even performing reactions in the absence of a solvent. imist.manih.gov

Catalytic Reagents: Employing catalysts in small amounts rather than stoichiometric reagents to minimize waste. jocpr.com Catalytic reactions are inherently more atom-economical.

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or sonochemistry can significantly reduce reaction times and energy consumption compared to conventional heating. uin-malang.ac.idnih.govmdpi.com

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts. imist.ma

The atom economy of a reaction is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, multiplied by 100. scranton.edu Addition and rearrangement reactions are considered highly atom-economical as they incorporate all the atoms of the reactants into the product. nih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. scranton.edu For example, the Gabriel synthesis of amines is known for its low atom economy. primescholars.com

By carefully selecting reaction types and conditions, chemists can design more sustainable synthetic routes to this compound that are both efficient and environmentally responsible.

Table 3: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Often uses hazardous organic solvents (e.g., benzene). imist.ma | Prefers safer solvents like water, ethanol, or solvent-free conditions. imist.manih.gov |

| Reagents | May use stoichiometric amounts of reagents. | Employs catalytic amounts of reagents. jocpr.com |

| Energy | Relies on conventional heating, often for extended periods. uin-malang.ac.id | Utilizes energy-efficient methods like microwave or ultrasound. nih.govmdpi.com |

| Atom Economy | Can be low, with significant byproduct formation. scranton.eduprimescholars.com | Aims for high atom economy by design. jocpr.comnih.gov |

This table is interactive and can be sorted by column.

Reaction Mechanisms and Advanced Chemical Transformations

Reactivity of the Amine Functional Group and its Derivatives

The primary amine group in 3-(2-chlorophenyl)butan-2-amine is a key center of reactivity, participating in a variety of transformations.

Oxidative Transformations of Primary Amines (e.g., to Imines, Nitriles)

The primary amine of this compound can be oxidized to form imines and nitriles under various conditions. The oxidation to an imine is often an intermediate step in the formation of a nitrile.

The oxidation of primary amines can be achieved using a variety of reagents and catalytic systems. For instance, metal-free oxidation systems can provide a clean and efficient route to nitriles. One such system involves the use of a catalytic amount of a stable nitroxyl radical, like 4-acetamido-TEMPO, in the presence of a co-catalyst and a terminal oxidant. The reaction proceeds through the formation of an aldimine intermediate which is then further oxidized to the nitrile.

| Catalyst System | Oxidant | Product |

| 4-acetamido-TEMPO / Pyridinium Bromide | Oxone® | Nitrile |

| Copper-based catalysts | O₂ | Nitrile |

| Ruthenium-based catalysts | - (Acceptorless dehydrogenation) | Nitrile |

The direct catalytic oxidative dehydrogenation of primary amines to nitriles is an atom-economical method. Various transition-metal catalysts, including copper and ruthenium complexes, have been developed for this transformation, often using molecular oxygen as a green oxidant. researchgate.net In some cases, the reaction can proceed without an external oxidant, liberating dihydrogen as the only byproduct. nih.govsemanticscholar.org

Reductive Conversion to Saturated Amine Structures

While this compound already possesses a saturated amine structure, this section's heading is interpreted in the context of its formation via reductive amination, a key synthetic route to such compounds. Reductive amination involves the reaction of a ketone or aldehyde with an amine, forming an imine intermediate that is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.comlibretexts.org

For the synthesis of this compound, the precursors would be 2-chlorophenylacetone and ammonia (B1221849), or 2-butanone (B6335102) and 2-chloroaniline (B154045), followed by reduction. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com

| Carbonyl Compound | Amine Source | Reducing Agent | Product |

| 2-Chlorophenylacetone | Ammonia | NaBH₃CN | This compound |

| Butan-2-one | 2-Chloroaniline | NaBH(OAc)₃ | N-(butan-2-yl)-2-chloroaniline |

Nucleophilic Substitution Reactions Involving the Amine and Chlorophenyl Moieties

The amine group of this compound can act as a nucleophile in substitution reactions. For example, it can react with alkyl halides in a process known as N-alkylation to form secondary and tertiary amines. However, this reaction is often difficult to control and can lead to a mixture of products due to over-alkylation.

The chlorophenyl moiety, on the other hand, is generally unreactive towards nucleophilic aromatic substitution (SNAAr) unless activated by strongly electron-withdrawing groups ortho or para to the chlorine atom. In the case of this compound, the alkylamine substituent is not sufficiently activating to promote SNAAr reactions under standard conditions.

Acid-Base Equilibrium and Salt Formation Characteristics

As a primary amine, this compound is a weak base and will react with acids to form ammonium salts. The lone pair of electrons on the nitrogen atom can accept a proton from an acid. This property is crucial for its solubility in acidic aqueous solutions.

The basicity of the amine can be quantified by the pKa of its conjugate acid. The equilibrium for the protonation of the amine is shown below:

C₁₀H₁₄ClN + H₃O⁺ ⇌ [C₁₀H₁₄ClNH₃]⁺ + H₂O

The formation of a salt, such as the hydrochloride salt upon reaction with hydrochloric acid, significantly alters the physical properties of the compound, generally increasing its melting point and water solubility. This is a common strategy used in the pharmaceutical industry to improve the bioavailability of amine-containing drugs. cbseacademic.nic.in

Formation of Imine and Enamine Intermediates

Primary amines like this compound react with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.pubchemistrysteps.comlibretexts.org This reaction is typically catalyzed by a mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comyoutube.comyoutube.com

The reaction is reversible, and the equilibrium can be driven towards the imine product by removing the water that is formed. chemistrysteps.com The pH of the reaction is critical; it must be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. pressbooks.publibretexts.org

In contrast, secondary amines react with aldehydes and ketones to form enamines. Since this compound is a primary amine, it will exclusively form imines.

Deaminative Halogenation Reactions

The primary amino group of this compound can be replaced by a halogen through a deaminative halogenation reaction. This transformation allows for the conversion of an amine into an alkyl halide. While the Sandmeyer reaction is a well-known method for the conversion of aromatic amines to aryl halides via diazonium salts, it is not directly applicable to aliphatic amines. nih.govwikipedia.orgmnstate.eduorganic-chemistry.orgbyjus.com

However, alternative methods for the deaminative halogenation of aliphatic primary amines exist. These methods often involve the in-situ formation of a diazonium-like intermediate which then undergoes nucleophilic substitution by a halide ion. For instance, treatment of a primary amine with a nitrosating agent in the presence of a halide source can lead to the corresponding alkyl halide. More recent methods utilize pyrylium reagents to activate the amino group for subsequent displacement by a chloride source, offering a milder alternative to traditional methods. researchgate.netresearchgate.netnih.govchemrxiv.org

Chemical Transformations Involving the Chlorophenyl Group

The 2-chlorophenyl moiety within the molecule is a versatile handle for various synthetic modifications. Key transformations include the removal or replacement of the chlorine atom, which can fundamentally alter the compound's properties.

Catalytic Hydrodechlorination: A primary transformation of the chlorophenyl group is the reductive removal of the chlorine atom, a process known as hydrodechlorination. This reaction typically employs transition metal catalysts, most commonly palladium or ruthenium, with a source of hydrogen. The general mechanism involves the oxidative addition of the aryl chloride to a low-valent metal center (e.g., Pd(0)), followed by reaction with a hydride source and subsequent reductive elimination to yield the dechlorinated arene and regenerate the catalyst. Ethanol (B145695) can often serve as a mild and effective hydride source. This transformation is valuable for detoxification of polychlorinated compounds and for the synthesis of derivatives where the chloro-substituent is no longer required.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, allows for the formation of new carbon-nitrogen bonds. The catalytic cycle for this reaction is well-established and involves several key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl chloride (R-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form an amido-palladium complex.

Reductive Elimination: The new C-N bond is formed as the desired arylamine product is eliminated from the metal center, regenerating the Pd(0) catalyst. The choice of phosphine ligands is critical for stabilizing the palladium catalyst and promoting high activity, especially for less reactive aryl chlorides.

Nucleophilic Aromatic Substitution (SNAr): While less common for non-activated aryl chlorides, nucleophilic aromatic substitution is another potential transformation. This reaction requires the aromatic ring to be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.org The mechanism proceeds via a two-step addition-elimination pathway:

Addition: A strong nucleophile attacks the carbon atom bearing the chlorine, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org For a substrate like this compound, this reaction would necessitate harsh conditions or the introduction of activating groups onto the phenyl ring.

Table 1: Summary of Key Transformations of the Chlorophenyl Group

Mechanistic Studies of Key Reaction Steps

The synthesis of this compound and related compounds often involves the formation and subsequent reduction of an imine intermediate. The stereochemical outcome of these reactions is of paramount importance, necessitating a detailed understanding of the underlying mechanisms.

The formation of an imine (or Schiff base) from a primary amine and a ketone is a fundamental reaction in organic chemistry. chemistrysteps.comchemistrysteps.com The synthesis of the target compound would typically involve the reaction of 2-chlorophenylacetone with a suitable amine source or, more relevantly, the reaction of a ketone with the amine group of a precursor. The mechanism is a reversible, acid-catalyzed process involving several distinct steps. chemistrysteps.comlibretexts.orglibretexts.org

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This step forms a zwitterionic tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral tetrahedral intermediate known as a carbinolamine . chemistrysteps.comlibretexts.org

Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). chemistrysteps.comopenochem.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized, protonated imine known as an iminium ion . chemistrysteps.comopenochem.org

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst. chemistrysteps.comopenochem.org

The rate of this reaction is highly pH-dependent. Optimal rates are typically observed in mildly acidic conditions (pH 4-5). openochem.org If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. openochem.org

The reduction of the C=N double bond of an imine intermediate is the final step in forming the amine. This can be achieved through various catalytic methods, with iridium-based catalysts and biocatalytic imine reductases (IREDs) being subjects of detailed mechanistic investigation.

Iridium-Catalyzed Hydrogenation: Iridium complexes are highly effective for the asymmetric hydrogenation of imines. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have explored different pathways. For sterically hindered imines, an outer-sphere mechanism is often proposed. nih.govdigitellinc.com In this pathway, the imine substrate is first protonated by an acidic co-catalyst to form a more reactive iminium ion. nih.gov The chiral iridium-hydride complex then transfers a hydride to the iminium ion's carbon atom without direct coordination of the substrate to the metal center. nih.govrsc.org The enantioselectivity is controlled by the non-covalent interactions between the substrate and the chiral ligand environment of the iridium catalyst during the hydride transfer transition state. nih.gov

Biocatalytic Reduction with Imine Reductases (IREDs): IREDs are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines with high stereoselectivity. nih.gov Computational studies have elucidated the mechanism of hydride transfer. The key steps involve:

Substrate Binding: The imine substrate binds within the enzyme's active site.

Hydride Transfer: The nicotinamide (B372718) cofactor (NADPH) transfers a hydride ion (H⁻) directly to the electrophilic imine carbon. nih.gov

Protonation: A nearby acidic amino acid residue in the active site (e.g., Tyrosine) donates a proton to the nitrogen atom, either concertedly or sequentially, to yield the final amine product. rsc.org

The synthesis of this compound presents a significant stereochemical challenge, as it contains two adjacent chiral centers (at C2 and C3). Achieving high diastereoselectivity and enantioselectivity requires precise control over the reaction mechanism. This is often accomplished through the asymmetric reduction of a prochiral imine precursor.

The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the imine double bond. This selectivity can be controlled by several factors:

Substrate Control: When a chiral amine is used to form the imine (as a chiral auxiliary), its stereocenter can direct the approach of the reducing agent. For example, in imines derived from (S)-phenylethylamine, the phenyl group of the auxiliary sterically blocks one face of the imine, forcing the hydride to attack from the less hindered face. beilstein-journals.org The lowest energy conformation of the imine, where the benzylic C-H bond is co-planar with the C=N bond, is key to this facial bias. beilstein-journals.org

Catalyst Control: In catalytic asymmetric reductions, the chiral ligand bound to the metal center (e.g., Iridium) creates a chiral environment around the active site. The substrate binds to the catalyst in a specific orientation to minimize steric clashes with the bulky groups on the ligand. This preferred orientation exposes one face of the imine to the hydride transfer, leading to a highly enantioselective reaction. rsc.org

Enzyme Control: In biocatalytic reductions with engineered IREDs, the precise positioning of the substrate within the active site is the primary determinant of stereoselectivity. rsc.org Computational modeling has shown that electrostatic interactions between the substrate and key amino acid residues can control the orientation of the imine. rsc.orgrsc.org By mutating these residues, scientists can rationally invert the enzyme's stereoselectivity to produce the desired diastereomer with high purity. rsc.org

Table 2: Mechanistic Approaches to Stereocontrol in Amine Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, precise information about the chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The electronegativity of the chlorine and nitrogen atoms, along with the anisotropic effects of the aromatic ring, significantly influences the chemical shifts.

Aromatic Protons (Ar-H): The four protons on the ortho-substituted chlorophenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to their proximity to the chloro and alkyl substituents and complex spin-spin coupling, they would likely present as a series of overlapping multiplets.

Methine Proton (CH-N): The proton on the carbon atom bonded to the amine group (C2) is anticipated to resonate in the δ 2.5–3.5 ppm range. Its signal would be a multiplet due to coupling with the protons on the adjacent methyl group and the C3 methine proton.

Benzylic Methine Proton (CH-Ar): The proton on the carbon adjacent to the aromatic ring (C3) is in a benzylic position, leading to a downfield shift into the δ 2.8–3.8 ppm region. It would also appear as a multiplet, coupled to the C2 methine proton and its own adjacent methyl group.

Amine Protons (NH₂): The two protons of the primary amine group typically produce a broad signal with a variable chemical shift, generally between δ 0.5 and 5.0 ppm. pdx.edulibretexts.org The exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This signal would disappear upon the addition of D₂O, a common method for identifying exchangeable protons. libretexts.org

Methyl Protons (CH₃-CH(N)): The methyl group attached to C2 is expected to appear as a doublet in the δ 1.0–1.5 ppm range, resulting from coupling with the single proton on C2.

Methyl Protons (CH₃-CH(Ar)): The methyl group at the C3 position will also be a doublet, coupled to the benzylic methine proton. Its chemical shift is predicted to be in a similar range of δ 1.0–1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) |

| Amine (NH ₂) | 0.5 - 5.0 | Broad Singlet (br s) |

| Benzylic Methine (CH -Ar) | 2.8 - 3.8 | Multiplet (m) |

| Methine (CH -N) | 2.5 - 3.5 | Multiplet (m) |

| Methyl (CH ₃-CH(Ar)) | 1.0 - 1.5 | Doublet (d) |

| Methyl (CH ₃-CH(N)) | 1.0 - 1.5 | Doublet (d) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms.

Aromatic Carbons: The six carbons of the chlorophenyl ring are expected in the δ 125–150 ppm region. libretexts.org The carbon atom directly bonded to the chlorine (C-Cl) will be influenced by the halogen's inductive effects, appearing around δ 130–135 ppm. The ipso-carbon, to which the butyl chain is attached, is predicted to be in the δ 140–145 ppm range. The remaining four aromatic carbons would resonate at δ 125–130 ppm.

Methine Carbon (C-N): The carbon atom bonded to the nitrogen of the amine group is expected to have a chemical shift in the range of δ 50–60 ppm.

Benzylic Methine Carbon (C-Ar): The benzylic carbon atom, being adjacent to the aromatic ring, is predicted to appear in the δ 40–50 ppm range.

Methyl Carbons (CH₃): The two methyl carbons are located in the upfield, aliphatic region of the spectrum, with expected chemical shifts between δ 10 and 25 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C -CH) | 140 - 145 |

| Aromatic (C -Cl) | 130 - 135 |

| Aromatic (Ar-C H) | 125 - 130 |

| Methine (C H-N) | 50 - 60 |

| Benzylic Methine (C H-Ar) | 40 - 50 |

| Methyl (C H₃) | 10 - 25 |

The structure of this compound contains two chiral centers at the C2 and C3 positions. This gives rise to the possibility of diastereomers (e.g., syn and anti or erythro and threo pairs).

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the relative stereochemistry of these isomers. A NOESY experiment detects spatial proximity between protons, regardless of their bonding connectivity.

In the case of this compound, a NOESY spectrum would be used to measure the correlation between the methine proton at C2 and the methine proton at C3.

For the syn isomer , where the C2 and C3 protons are on the same side of the molecule in a preferred conformation, a strong NOE cross-peak would be observed between them.

For the anti isomer , these protons are on opposite sides, resulting in a much weaker or completely absent NOE correlation.

Thus, the presence or absence of this specific NOE signal allows for the unambiguous assignment of the relative configuration of the two chiral centers.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

N-H Stretch: As a primary amine, the molecule is expected to show two distinct, sharp bands in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. pressbooks.puborgchemboulder.comlibretexts.org

Aromatic C-H Stretch: A weak absorption is expected just above 3000 cm⁻¹, typically around 3030 cm⁻¹, which is characteristic of C-H bonds on an aromatic ring. fiveable.me

Aliphatic C-H Stretch: Stronger absorptions will appear just below 3000 cm⁻¹, in the 2850–2960 cm⁻¹ range, due to the C-H stretching vibrations of the methyl and methine groups. pressbooks.publibretexts.org

N-H Bend: A bending (scissoring) vibration for the primary amine group is typically observed in the 1580–1650 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to one or more bands in the 1400–1600 cm⁻¹ region. fiveable.me

C-N Stretch: The stretching vibration of the aliphatic carbon-nitrogen bond is expected to produce a signal in the 1020–1250 cm⁻¹ range. orgchemboulder.com

Aromatic C-H Out-of-Plane Bend: A strong band in the 750-770 cm⁻¹ range would be indicative of ortho-disubstitution on the benzene ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | ~3030 | Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-N Stretch | 1020 - 1250 | Medium-Weak |

| C-H Out-of-Plane Bend (ortho) | 750 - 770 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.

For this compound (C₁₀H₁₄ClN), the nominal molecular weight is 183 g/mol .

Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak at m/z = 183. A key feature would be the presence of an M+2 peak at m/z = 185, with an intensity approximately one-third that of the M⁺ peak. miamioh.edu This isotopic pattern is characteristic of compounds containing a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). The odd molecular weight is also consistent with the nitrogen rule for a compound containing one nitrogen atom. libretexts.org

Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com

Cleavage of the bond between C2 and C3 is a highly favored fragmentation. This would result in the formation of a stable, resonance-stabilized iminium cation, [CH(CH₃)NH₂]⁺, with an m/z of 44 . This fragment is often the base peak in the spectrum of simple secondary amines.

Benzylic Cleavage: The same C2-C3 bond cleavage can also be considered a form of benzylic cleavage, leading to the formation of the m/z 44 fragment and a 2-chlorophenylethyl radical.

Loss of a Methyl Group: Alpha-cleavage can also occur via the loss of a methyl radical (•CH₃) from C2, leading to a fragment ion at m/z = 183 - 15 = 168.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Corresponding Fragment Ion | Fragmentation Pathway |

| 185 | [C₁₀H₁₄³⁷ClN]⁺ | M+2 Isotope Peak |

| 183 | [C₁₀H₁₄³⁵ClN]⁺ | Molecular Ion (M⁺) |

| 168 | [M - CH₃]⁺ | Alpha-cleavage, loss of methyl radical |

| 44 | [CH(CH₃)NH₂]⁺ | Alpha-cleavage at C2-C3 bond |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the properties of a molecule with a high degree of accuracy. These methods solve the Schrödinger equation for a given molecular system, providing information about its energy, geometry, and various other characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. scispace.comresearchgate.netnih.govresearchgate.net A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-(2-Chlorophenyl)butan-2-amine, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. This optimized geometry is crucial as it forms the basis for all subsequent property calculations. The process provides the equilibrium structure of the molecule in the gas phase, which is essential for understanding its intrinsic properties. scispace.com

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional accounts for the complex electron-electron interactions. Popular functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are often chosen for their balance of accuracy and computational cost. researchgate.netnih.gov B3LYP is known for its reliability in predicting geometries and vibrational frequencies for a wide range of organic molecules. scispace.com The M06-2X functional is often favored for its improved performance in describing non-covalent interactions.

A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and lead to more accurate results, though at a higher computational expense. scispace.com The selection of an appropriate combination of functional and basis set is a critical step in ensuring the reliability of the computational predictions for this compound.

Once the geometry of this compound is optimized, DFT calculations can be used to predict its spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed. researchgate.netnih.gov These predicted spectra serve as a valuable tool for interpreting and validating experimental data. A strong correlation between the calculated and observed spectra would provide confidence in the accuracy of the computed molecular structure. For instance, calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental IR spectra.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Amine (NH₂) protons: ~1.5-2.5 |

| Methyl (CH₃) protons: ~0.9-1.3 | |

| Methine (CH) protons: ~2.8-3.5 | |

| Aromatic (C₆H₄) protons: ~7.0-7.4 | |

| ¹³C NMR Chemical Shift (ppm) | Methyl carbons: ~15-25 |

| Methine carbons: ~50-60 | |

| Aromatic carbons: ~125-140 | |

| IR Vibrational Frequencies (cm⁻¹) | N-H stretch: ~3300-3400 |

| C-H (aliphatic) stretch: ~2850-2960 | |

| C-H (aromatic) stretch: ~3000-3100 | |

| C-Cl stretch: ~700-800 | |

| C-N stretch: ~1000-1200 |

Note: These are illustrative values and would need to be confirmed by specific calculations for this compound.

Electronic Structure and Chemical Reactivity Analysis

Beyond structural and spectroscopic properties, computational chemistry offers deep insights into the electronic nature of a molecule, which governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, analyzing the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -8.5 to -9.5 | Represents electron-donating ability |

| LUMO Energy | -0.5 to 0.5 | Represents electron-accepting ability |

| HOMO-LUMO Gap | 8.0 to 10.0 | Indicates high chemical stability |

Note: These values are illustrative and depend on the specific computational method used.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted onto the electron density surface, using a color scale to indicate different potential values. Red regions, indicating negative electrostatic potential, are rich in electrons and are susceptible to electrophilic attack. Blue regions, with positive electrostatic potential, are electron-poor and are prone to nucleophilic attack. An MEP map for this compound would likely show a negative potential (red) around the nitrogen atom of the amine group due to the lone pair of electrons, and also influenced by the electronegative chlorine atom on the phenyl ring. Positive potentials (blue) would be expected around the hydrogen atoms of the amine group and the aliphatic chain. This visual tool is invaluable for identifying the molecule's active sites and predicting its interaction with other chemical species. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry serves as a powerful tool for unraveling the detailed mechanisms of chemical reactions. By employing quantum mechanical calculations, researchers can model reaction pathways, identify transient intermediates, and determine the energy profiles of these transformations. This knowledge is invaluable for optimizing reaction conditions and designing novel synthetic strategies.

Transition State Analysis and Energy Barriers

Transition state analysis is a fundamental concept in computational reaction kinetics. By identifying the transition state structure—the point of highest energy along a reaction coordinate—and calculating its energy relative to the reactants, the activation energy, or energy barrier, of a reaction can be determined. This barrier governs the reaction rate. For reactions involving the synthesis or modification of this compound, computational methods can shed light on the feasibility of various mechanistic pathways. For instance, in a typical synthesis via reductive amination, density functional theory (DFT) can be used to model the formation of the imine intermediate and the subsequent hydride transfer, revealing the energy barriers associated with the formation of each stereoisomer.

Understanding Stereochemical Outcomes through Computational Models

The stereochemistry of this compound is critical, as different stereoisomers can exhibit varied biological effects. Computational models are instrumental in predicting and explaining the stereochemical outcomes of synthetic reactions. youtube.com By calculating the energies of the diastereomeric transition states that lead to the different stereoisomers, the favored reaction pathway can be identified. For example, in the synthesis of chiral amines, computational studies can demonstrate how the steric and electronic characteristics of catalysts and reactants influence the facial selectivity of the crucial bond-forming step, thereby dictating the final stereochemical configuration of the product. These models can provide a rationale for the observed diastereoselectivity and enantioselectivity in the synthesis of compounds that are structurally related to this compound.

Molecular Modeling of Chiral Recognition and Enzyme Active Site Interactions

Molecular modeling techniques, such as docking and molecular dynamics simulations, are powerful approaches for investigating the interaction of chiral molecules like this compound with their biological targets, especially enzymes. nih.gov These methods offer an atomic-level, three-dimensional visualization of the binding process, which helps to elucidate the principles of molecular recognition and enzyme inhibition.

Chiral recognition is a key determinant of the biological activity of this compound. Since enzymes are themselves chiral macromolecules, they frequently display a high degree of stereoselectivity towards their ligands. dtic.mil Molecular docking simulations can predict the binding modes of the different enantiomers of this compound within the active site of an enzyme. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. By comparing the binding energies and interaction patterns of the different stereoisomers, a basis for the observed enantioselectivity of the biological target can be established. For instance, modeling studies can reveal how one enantiomer may form a more stable complex with an enzyme's active site due to a more favorable orientation and a greater number of stabilizing interactions compared to its mirror image.

Information regarding "this compound" is not available in public research.

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, no specific information was found regarding the role of the chemical compound This compound as a chemical building block, precursor, or synthetic scaffold.

Publicly available chemical databases contain basic information for positional isomers, such as 3-(3-chlorophenyl)butan-2-amine, but lack any associated literature or patent data that would describe its synthesis or reactivity. This suggests that the compound This compound is not a widely used or studied substance in the field of organic synthesis.

Due to the absence of published research, it is not possible to provide a scientifically accurate article on the specific topics requested. Generating content on its synthetic utility without supporting data would be speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, the detailed article as outlined in the request cannot be created.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Enhanced Spectroscopic and Chromatographic Detection

For analytical purposes, particularly in gas chromatography (GC), derivatization is a crucial step. The primary goals are to increase the volatility and thermal stability of the analyte, improve peak shape, and enhance the sensitivity of detection. nih.gov Without derivatization, primary amines like 3-(2-chlorophenyl)butan-2-amine can exhibit poor chromatographic behavior due to their polarity, leading to tailing peaks and reduced sensitivity. nih.gov

Acylation is the most common derivatization strategy for amphetamine-type compounds. nih.gov This involves reacting the amine with an acylating agent, typically a fluorinated anhydride (B1165640), to form a less polar and more volatile amide derivative. nih.govcapes.gov.br These derivatives are also advantageous for mass spectrometry (MS) detection, as they often produce characteristic fragmentation patterns that aid in structural elucidation and confirmation. nih.gov

Common acylating agents and their general applicability are summarized below:

| Derivatizing Agent | Abbreviation | Derivative Formed | Key Advantages for GC-MS |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Increases volatility; creates stable derivatives. nih.gov |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionamide | Excellent for creating derivatives with good chromatographic properties and high sensitivity for electron capture detection (ECD) and MS. nih.gov |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyramide | Widely used for amphetamines; produces stable derivatives with characteristic mass spectra, often with minimal heating required. nih.govcapes.gov.br |

The general reaction for acylation of this compound is as follows:

Reaction of this compound with a perfluoroacyl anhydride (e.g., HFBA) to form the corresponding amide.

For chiral analysis, to distinguish between the different enantiomers of this compound, chiral derivatizing agents are employed. These agents, themselves being enantiomerically pure, react with the amine to form diastereomers. These diastereomeric pairs have different physical properties and can be separated by standard chromatographic techniques. A common chiral derivatizing agent for amines is trifluoroacetyl-l-prolyl chloride (l-TPC). cuny.edu

Strategies for Modifying Reactivity and Introducing New Functionality

Beyond analytical detection, the derivatization of the primary amine group in this compound can be leveraged to modify its chemical reactivity or to introduce new functional groups for synthetic purposes. Such modifications can be used to create novel analogs, intermediates for more complex molecules, or to alter the compound's biological properties.

Formation of Amides, Carbamates, and Sulfonamides: The primary amine is a nucleophile and can readily react with a variety of electrophilic reagents to form stable covalent bonds. These reactions can introduce a wide range of new functionalities.

Amide Formation: As discussed in the analytical section, reaction with acyl chlorides or anhydrides yields amides. In a synthetic context, this can be used to introduce specific acyl groups that may confer biological activity or serve as protecting groups.

Carbamate Formation: Reaction with chloroformates, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), produces carbamates. nih.gov The FMOC group is a well-known protecting group in peptide synthesis and can be used to temporarily block the reactivity of the amine.

Sulfonamide Formation: Reaction with sulfonyl chlorides, like 2-naphthalenesulfonyl chloride, yields sulfonamides. savemyexams.com This modification can significantly alter the electronic and steric properties of the molecule.

The following table summarizes potential synthetic derivatization reactions for this compound:

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Applications |

|---|---|---|---|

| Acylation | Acyl Chlorides / Anhydrides | Amide | Synthesis of new analogs; protecting group chemistry. |

| Carbamoylation | Chloroformates (e.g., FMOC-Cl) | Carbamate | Protecting the amine group during multi-step synthesis. nih.gov |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduction of bulky, electron-withdrawing groups to modify properties. |

These derivatization strategies, grounded in the fundamental reactivity of primary amines, provide a versatile toolkit for both the detailed analytical characterization and the synthetic exploration of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Chlorophenyl)butan-2-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, halogenated intermediates (e.g., 2-chlorobenzyl chloride) may react with butan-2-amine under basic conditions (e.g., triethylamine in dimethylformamide) . Key parameters include temperature (40–60°C), solvent polarity, and stoichiometric ratios. Purification often employs recrystallization or column chromatography, with yields optimized by controlling reaction time and avoiding side reactions like over-alkylation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : 1H/13C NMR to confirm amine proton environments and aromatic substitution patterns (e.g., coupling constants for ortho-chloro groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C10H13ClN, MW 182.67 g/mol) .

- Computational Tools : Calculate logP (hydrophobicity) and topological polar surface area (TPSA) using software like Molinspiration. For example, XlogP ≈ 2.2 and TPSA ≈ 26 Ų indicate moderate lipophilicity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles) and work in a fume hood due to potential amine reactivity and chloroaromatic toxicity. Store the compound in airtight containers at RT, away from light. For spills, use inert adsorbents (e.g., vermiculite) and neutralize with dilute acetic acid .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or stereochemical changes) affect the biological activity of this compound?

- Methodological Answer : Introduce substituents via targeted synthesis (e.g., fluorination at the phenyl ring using electrophilic fluorinating agents) to alter electronic effects. Compare binding affinities in receptor assays (e.g., serotonin or dopamine transporters) . For enantiomers, employ chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis with catalysts like BINAP-metal complexes .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

- Purity Analysis : Use HPLC with UV/ELSD detection (≥95% purity threshold) .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and validate using positive controls (e.g., known receptor agonists/antagonists) .

Q. How can researchers design experiments to study the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with NADPH-fortified human liver microsomes (HLM) at 37°C. Quench reactions with acetonitrile and analyze metabolites via LC-MS/MS .

- CYP Enzyme Inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.